8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl-
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Overview
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes nitrogen, sulfur, and oxygen atoms, contributes to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- typically involves multi-component reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the use of acidic ionic liquid catalysts in ethylene glycol, which provides a greener synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions using robust and sustainable catalysts such as vanadium oxide loaded on fluorapatite. This method offers advantages like rapid synthesis, mild reaction conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The presence of nitrogen and sulfur atoms in its structure allows it to form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- is unique due to its fused ring structure, which combines the properties of thiadiazoles and thienopyrimidines. This unique structure enhances its reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
88753-87-1 |
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Molecular Formula |
C15H11N3OS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4,5-dimethyl-11-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H11N3OS2/c1-8-9(2)20-13-11(8)14(19)18-15(16-13)21-12(17-18)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
UKHPNHWFFJSQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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